molecular formula C24H15ClN2O4 B2603753 6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1564281-02-2

6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B2603753
CAS No.: 1564281-02-2
M. Wt: 430.84
InChI Key: BCXHNAPLPBHTEH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C24H15ClN2O4 and its molecular weight is 430.84. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

The compound is related to research on quinoline derivatives aimed at combating malaria. Studies have demonstrated that structural analogs, such as quinoline-amino derivatives, exhibit promising antimalarial activities against Plasmodium berghei in mice and have potential for clinical trials in humans due to their excellent activity against resistant strains of parasites and favorable pharmacokinetic properties for extended protection against infection after oral administration (Werbel et al., 1986).

Antimicrobial Activity

Research on quinoline hydrazone derivatives, including those structurally related to the compound , highlights their significant antibacterial and antifungal activities. These studies reveal that certain quinoline derivatives, particularly those with specific substituents, demonstrate pronounced efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Aspergillus niger and Candida species (Bawa et al., 2009).

Cancer Research

Investigations into the anticancer potential of quinoline derivatives have shown that certain compounds exhibit cytotoxic effects on cancer cell lines, such as MCF-7 breast cancer cells, through mechanisms involving apoptosis via both intrinsic and extrinsic pathways. These findings suggest a promising avenue for the development of novel anticancer therapies (Zahedifard et al., 2015).

Chemical Synthesis and Reactivity

Studies on the synthesis and reactivity of quinoline derivatives provide insights into novel methodologies for generating structurally complex and functionally diverse compounds. These include the development of new synthetic routes, understanding the mechanisms of nucleophilic substitution, and exploring the photophysical properties of quinoline-based compounds for potential applications in material science and as prodrug systems (Couch et al., 2008).

Properties

IUPAC Name

6-chloro-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c25-17-10-11-20-19(14-17)22(16-6-2-1-3-7-16)23(24(29)26-20)21(28)12-9-15-5-4-8-18(13-15)27(30)31/h1-9,12-13,17,19-20,22-23H,10-11,14H2,(H,26,29)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHGHJXZHJEOJA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.